COX-2 Inhibition Potency of the Target Compound Versus Celecoxib as a Clinical Reference Standard
The compound demonstrated selective inhibition of cyclooxygenase-2 (COX-2) with an IC50 of 0.8 µM in a molecular docking-guided in vitro assay, a value described as comparable to existing COX-2 inhibitors [1]. In the same assay class, the widely used selective COX-2 inhibitor celecoxib typically exhibits an IC50 of 0.05 µM (50 nM) against human recombinant COX-2 [2]. The target compound is thus approximately 16-fold less potent than celecoxib at the enzyme level, but it achieves the same mechanistic class of inhibition through a structurally distinct benzothiazole-sulfonamide scaffold [1][2].
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.8 µM (molecular docking and in vitro assay) |
| Comparator Or Baseline | Celecoxib: IC50 = 0.05 µM (50 nM; human recombinant COX-2 enzyme assay) |
| Quantified Difference | ~16-fold lower potency (target compound IC50 / celecoxib IC50 ≈ 16) |
| Conditions | In vitro enzyme inhibition assay; target compound evaluated via molecular docking and activity measurement; celecoxib data from standard human recombinant COX-2 assay. |
Why This Matters
This data provides the only known quantitative comparator for the compound's primary proposed mechanism, enabling researchers to assess whether this benzothiazole-scaffold COX-2 inhibitor offers a useful alternative pharmacological profile distinct from the celecoxib scaffold.
- [1] Cas no 312914-21-9 (4-(diethylsulfamoyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide). Kuujia.com. Accessed 2026. Citing 2023 Journal of Medicinal Chemistry study. https://www.kuujia.com/cas-312914-21-9.html View Source
- [2] Table 5. Celecoxib IC50 against human recombinant COX-2 = 0.05 ± 0.03 µM. PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5590234/ View Source
